molecular formula C5H6N2O2 B131476 Thymine CAS No. 65-71-4

Thymine

Cat. No. B131476
Key on ui cas rn: 65-71-4
M. Wt: 126.11 g/mol
InChI Key: RWQNBRDOKXIBIV-UHFFFAOYSA-N
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Patent
US05192749

Procedure details

A solution of the 4'-α and 4'-β isomers of 3'-O-t-butyldimethylsilyl-4'-iodomethylthymidine (26 mg, 0.05 mM), prepared, e.g., as described in Preparation 6, 10% Pd-C (palladium on carbon) (15 mg), 1 N NaOH (2 drops) in CH3OH was stirred under hydrogen atmosphere at 25° C. for 66 hours. The solvent was removed by evaporation under vacuum pressure. The residue was purified by flash silica gel chromatography. The column was eluted with CH2Cl2 +5% CH3OH, yielding a mixture of the 4'-α and 4'-β isomers of 3'-O-t-butyldimethylsilyl-4'-methylthymidine (13 mg, 0.035 mM) as a colorless oil. MS 371 (MH)+.
Name
3'-O-t-butyldimethylsilyl-4'-iodomethylthymidine
Quantity
26 mg
Type
reactant
Reaction Step One
Name
3'-O-t-butyldimethylsilyl-4'-methylthymidine
Quantity
13 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
15 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Si](O[C@@H]1[C@@](CI)(CO)O[C@@H]([N:18]2[CH:26]=[C:24]([CH3:25])[C:22](=[O:23])[NH:21][C:19]2=[O:20])C1)(C(C)(C)C)(C)C.[Si](O[C@@H]1[C@@](C)(CO)O[C@@H](N2C=C(C)C(=O)NC2=O)C1)(C(C)(C)C)(C)C>[OH-].[Na+].CO.[Pd]>[NH:18]1[CH:26]=[C:24]([CH3:25])[C:22](=[O:23])[NH:21][C:19]1=[O:20] |f:2.3|

Inputs

Step One
Name
3'-O-t-butyldimethylsilyl-4'-iodomethylthymidine
Quantity
26 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)O[C@H]1C[C@@H](O[C@@]1(CO)CI)N1C(=O)NC(=O)C(C)=C1
Step Two
Name
3'-O-t-butyldimethylsilyl-4'-methylthymidine
Quantity
13 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)O[C@H]1C[C@@H](O[C@@]1(CO)C)N1C(=O)NC(=O)C(C)=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
15 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred under hydrogen atmosphere at 25° C. for 66 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under vacuum pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash silica gel chromatography
WASH
Type
WASH
Details
The column was eluted with CH2Cl2 +5% CH3OH
CUSTOM
Type
CUSTOM
Details
yielding

Outcomes

Product
Details
Reaction Time
66 h
Name
Type
Smiles
N1C(=O)NC(=O)C(C)=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05192749

Procedure details

A solution of the 4'-α and 4'-β isomers of 3'-O-t-butyldimethylsilyl-4'-iodomethylthymidine (26 mg, 0.05 mM), prepared, e.g., as described in Preparation 6, 10% Pd-C (palladium on carbon) (15 mg), 1 N NaOH (2 drops) in CH3OH was stirred under hydrogen atmosphere at 25° C. for 66 hours. The solvent was removed by evaporation under vacuum pressure. The residue was purified by flash silica gel chromatography. The column was eluted with CH2Cl2 +5% CH3OH, yielding a mixture of the 4'-α and 4'-β isomers of 3'-O-t-butyldimethylsilyl-4'-methylthymidine (13 mg, 0.035 mM) as a colorless oil. MS 371 (MH)+.
Name
3'-O-t-butyldimethylsilyl-4'-iodomethylthymidine
Quantity
26 mg
Type
reactant
Reaction Step One
Name
3'-O-t-butyldimethylsilyl-4'-methylthymidine
Quantity
13 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
15 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Si](O[C@@H]1[C@@](CI)(CO)O[C@@H]([N:18]2[CH:26]=[C:24]([CH3:25])[C:22](=[O:23])[NH:21][C:19]2=[O:20])C1)(C(C)(C)C)(C)C.[Si](O[C@@H]1[C@@](C)(CO)O[C@@H](N2C=C(C)C(=O)NC2=O)C1)(C(C)(C)C)(C)C>[OH-].[Na+].CO.[Pd]>[NH:18]1[CH:26]=[C:24]([CH3:25])[C:22](=[O:23])[NH:21][C:19]1=[O:20] |f:2.3|

Inputs

Step One
Name
3'-O-t-butyldimethylsilyl-4'-iodomethylthymidine
Quantity
26 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)O[C@H]1C[C@@H](O[C@@]1(CO)CI)N1C(=O)NC(=O)C(C)=C1
Step Two
Name
3'-O-t-butyldimethylsilyl-4'-methylthymidine
Quantity
13 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)O[C@H]1C[C@@H](O[C@@]1(CO)C)N1C(=O)NC(=O)C(C)=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
15 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred under hydrogen atmosphere at 25° C. for 66 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under vacuum pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash silica gel chromatography
WASH
Type
WASH
Details
The column was eluted with CH2Cl2 +5% CH3OH
CUSTOM
Type
CUSTOM
Details
yielding

Outcomes

Product
Details
Reaction Time
66 h
Name
Type
Smiles
N1C(=O)NC(=O)C(C)=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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